1-Acetyl-5-nitroindolin-2-one
Overview
Description
1-Acetyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of 1-Acetyl-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division and growth.
Mode of Action
This compound interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition disrupts the process of DNA replication, leading to DNA damage and ultimately cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway. By inhibiting topoisomerase IV, this compound prevents the separation of replicated DNA strands . This disruption leads to DNA damage and halts the cell division process, affecting the growth and proliferation of cells .
Pharmacokinetics
This facilitates in vivo reduction, which is crucial for its mode of action .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation due to DNA damage . This makes it a potent agent against bacteria, including drug-resistant strains .
Biochemical Analysis
Biochemical Properties
They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Some indolin-2-one compounds have shown potent activities against aerobic bacteria . This suggests that 1-Acetyl-5-nitroindolin-2-one may also have significant effects on cellular processes.
Molecular Mechanism
It has been suggested that indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action: the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication, and the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-nitroindolin-2-one can be synthesized through a multi-step process involving the nitration of indolin-2-one followed by acetylation. The nitration step typically involves the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-nitroindolin-2-one is then acetylated using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indolin-2-one core can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Acetyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives.
Oxidation: Oxidized indolin-2-one derivatives.
Scientific Research Applications
1-Acetyl-5-nitroindolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
- 1-Acetyl-3-nitroindolin-2-one
- 1-Acetyl-5-aminoindolin-2-one
- 5-Nitroindolin-2-one
Uniqueness: 1-Acetyl-5-nitroindolin-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct reactivity and biological activities. Its dual mechanism of action, involving both DNA damage and enzyme inhibition, sets it apart from other similar compounds .
Properties
IUPAC Name |
1-acetyl-5-nitro-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVFIMXPGSTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385586 | |
Record name | 1-Acetyl-5-nitroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114985-63-6 | |
Record name | 1-Acetyl-5-nitroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.